3-(3,3-Difluorocyclobutyl)morpholine
CAS No.: 2228736-71-6
Cat. No.: VC4515170
Molecular Formula: C8H13F2NO
Molecular Weight: 177.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228736-71-6 |
|---|---|
| Molecular Formula | C8H13F2NO |
| Molecular Weight | 177.195 |
| IUPAC Name | 3-(3,3-difluorocyclobutyl)morpholine |
| Standard InChI | InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2 |
| Standard InChI Key | RBEUNONAARCKCX-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)C2CC(C2)(F)F |
Introduction
Structural and Molecular Characteristics
The compound features a morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) fused to a 3,3-difluorocyclobutane moiety. Key structural data include:
X-ray crystallography and computational modeling confirm the chair conformation of the morpholine ring and the planar geometry of the difluorocyclobutane group, which minimizes steric strain . The fluorine atoms induce electron-withdrawing effects (σₚ ≈ 0.02), subtly altering electronic properties compared to non-fluorinated analogs .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves fluorination and cyclization strategies:
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Cycloaddition-Fluorination Approach:
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Dichloroketene undergoes [2+2] cycloaddition with tert-butyl or benzyl vinyl ether to form cyclobutanones, which are fluorinated using Morph-DAST (morpholinylsulfur trifluoride) . For example, 3-(benzyloxy)cyclobutanone reacts with Morph-DAST in dichloromethane to yield 3,3-difluorocyclobutane derivatives .
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Subsequent deprotection (e.g., hydrogenolysis of benzyl groups) and functionalization with morpholine via nucleophilic substitution or reductive amination complete the synthesis .
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Reductive Amination:
Scalability and Challenges
Multigram synthesis (up to 32 g) has been achieved, though fluorination steps require strict moisture control . Impurities such as over-fluorinated byproducts (e.g., trifluorocyclobutanes) are mitigated using low-temperature (−15°C) reactions .
Applications in Drug Discovery
Kinase Inhibition
The 3,3-difluorocyclobutyl group enhances binding affinity to kinase ATP pockets through hydrophobic interactions and fluorine-mediated hydrogen bonding. Notable examples include:
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Ivosidenib Analogues: 3-(3,3-Difluorocyclobutyl)morpholine is a key intermediate in synthesizing isonitrile derivatives for IDH1 inhibitors . Substitution at this position improves metabolic stability (CLᵢₙₜ reduced by 40% compared to tert-butyl analogs) .
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ALK5 Inhibitors: In TGF-β signaling inhibitors, the compound’s rigid structure reduces off-target effects. Derivatives exhibit IC₅₀ values of 11.4–34.6 nM in NIH3T3 cellular assays .
Antiviral Agents
The morpholine ring’s basicity (pKₐ ≈ 7.1) enhances solubility in viral envelope lipid bilayers. In SAR studies, fluorocyclobutyl-morpholine hybrids show EC₅₀ < 1 μM against hepatitis C virus (HCV) NS5A .
| Property | Value | Method |
|---|---|---|
| LogD (pH 7.4) | 1.3 | Shake-flask HPLC |
| Water Solubility | 282 μM | Nephelometry |
| Metabolic Stability (HLM) | CLᵢₙₜ = 21 μL/min/mg | Microsomal assay |
| Melting Point | 92–95°C (distilled) |
Safety Notes:
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Morpholine derivatives are generally corrosive (Skin Corr. 1B) . Handling requires PPE (gloves, goggles) and ventilation.
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No genotoxicity alerts in Ames tests for related fluorocyclobutanes .
Recent Advances and Future Directions
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